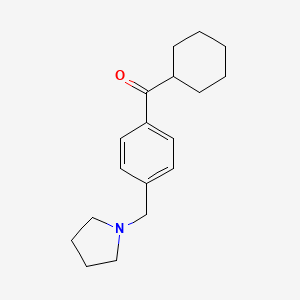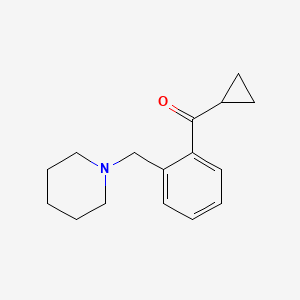
2-Amino-4-(4-(trifluorometil)fenil)tiazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a trifluoromethylphenyl group, and an ethyl ester group
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agriculture and materials science.
Mecanismo De Acción
Target of Action
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazoles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b, which showed a binding affinity of -7.6 kcal/mol .
Biochemical Pathways
The interaction of the compound with its target enzyme affects the peptidoglycan biosynthesis pathway . This disruption in the pathway leads to the inhibition of bacterial cell wall synthesis, thereby exerting an antibacterial effect .
Pharmacokinetics
The compound’s antibacterial and antifungal potential suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for these applications .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has been found to be particularly effective against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .
Análisis Bioquímico
Cellular Effects
It is known that 2-aminothiazoles can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that 2-aminothiazoles can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2-aminothiazoles can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that 2-aminothiazoles can have varying effects at different dosages .
Metabolic Pathways
It is known that 2-aminothiazoles can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 2-aminothiazoles can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 2-aminothiazoles can be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, the reaction of 4-(trifluoromethyl)benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield the thiazole ring.
Introduction of the Amino Group: The amino group can be introduced by reacting the thiazole intermediate with ammonia or an amine under appropriate conditions.
Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
2-Amino-4-(4-methylphenyl)thiazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-4-(4-chlorophenyl)thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Amino-4-(4-nitrophenyl)thiazole-5-carboxylate: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness: Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Propiedades
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSLGHDKMLOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650415 | |
| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-75-6 | |
| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)







![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)


